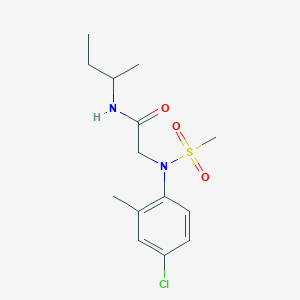![molecular formula C21H17N3O B4885477 3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinone derivatives. MPQ has been of great interest to the scientific community due to its various pharmacological properties, which makes it a potential drug candidate for the treatment of several diseases.
作用機序
The exact mechanism of action of 3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. This compound has been shown to bind to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and prostaglandins, which contributes to its anti-inflammatory properties. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. In addition, this compound has been shown to enhance the activity of the antioxidant enzyme superoxide dismutase, which protects against oxidative stress.
実験室実験の利点と制限
3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under various experimental conditions. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its duration of action.
将来の方向性
There are several future directions for further research on 3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the pharmacological effects of this compound on other diseases, such as epilepsy and anxiety disorders. Additionally, the development of novel drug delivery systems for this compound could improve its pharmacokinetic properties and increase its efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process starting from 2-aminobenzophenone. The first step involves the reaction of 2-aminobenzophenone with methyl iodide to form N-methyl-2-aminobenzophenone. This intermediate is then reacted with phenyl magnesium bromide to form N-methyl-N-phenyl-2-aminobenzophenone. The final step involves the reaction of N-methyl-N-phenyl-2-aminobenzophenone with cyanogen bromide to form this compound.
科学的研究の応用
3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-(N-methylanilino)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-23(17-12-6-3-7-13-17)24-20(16-10-4-2-5-11-16)22-19-15-9-8-14-18(19)21(24)25/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMNANDHBGZBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)